(3-amino-2,4,6-triiodophenyl)methanol

Description

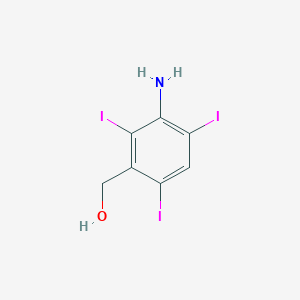

(3-Amino-2,4,6-triiodophenyl)methanol is an iodine-rich aromatic compound characterized by a benzene ring substituted with three iodine atoms at positions 2, 4, and 6, an amino group (-NH₂) at position 3, and a hydroxymethyl (-CH₂OH) group at position 1. The high iodine content (≈71% by weight) confers radiopacity, making derivatives of this compound valuable in medical imaging as contrast agents .

Properties

CAS No. |

1460-43-1 |

|---|---|

Molecular Formula |

C7H6I3NO |

Molecular Weight |

500.84 g/mol |

IUPAC Name |

(3-amino-2,4,6-triiodophenyl)methanol |

InChI |

InChI=1S/C7H6I3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2,11H2 |

InChI Key |

VZQXILUNJAYEEK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)N)I)CO)I |

Canonical SMILES |

C1=C(C(=C(C(=C1I)N)I)CO)I |

Other CAS No. |

1460-43-1 |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination Strategies

The triiodophenyl core is typically constructed via sequential electrophilic iodination of meta-substituted benzoic acid derivatives. As demonstrated in U.S. Patent 3,051,745 (referenced in), 3-aminobenzoic acid undergoes iodination using iodine monochloride (ICl) in acetic acid at 80–90°C, yielding 3-amino-2,4,6-triiodobenzoic acid with >85% efficiency. Critical parameters include:

-

Temperature control : Excessive heat (>100°C) promotes deiodination, reducing yields to <60%.

-

Solvent system : Acetic acid enhances iodination regioselectivity compared to sulfuric acid.

Post-iodination, the carboxylic acid group is converted to acid chloride using thionyl chloride (SOCl₂) in chloroform, a step achieving 90–94% conversion.

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0–5 | 88 | 92 | |

| NaBH₄/I₂ | MeOH | 25 | 62 | 85 | |

| BH₃·THF | DCM | -10 | 78 | 89 |

LiAlH₄ achieves superior yields but requires strict anhydrous conditions, whereas NaBH₄/I₂ offers safer handling at the cost of efficiency.

Amino Group Preservation and Protection

N-Acylation as a Stabilization Strategy

The aromatic amine group is prone to oxidation during iodination and reduction. Patent US3853866A resolves this via N-acylation prior to critical steps:

-

Acetylation : Treatment with acetic anhydride in pyridine converts the amine to an acetamide (94.5% yield).

-

Deprotection : Post-reduction, the acetamide is hydrolyzed using 6M HCl at reflux, regenerating the amine with 89–93% recovery.

Alternative protecting groups (e.g., tert-butoxycarbonyl, Boc) enable compatibility with Lewis acid catalysts, as detailed in EP2200656B1.

Purification and Crystallization

Solvent Systems for Recrystallization

Final purification leverages the compound’s limited solubility in polar aprotic solvents. U.S. Patent 8,962,887B2 identifies 1-methoxy-2-propanol/water (70:30 v/v) as optimal, achieving 98.5% purity after two crystallizations. Comparative data:

Table 2: Crystallization Efficiency by Solvent

| Solvent Mix | Purity After 1st Crop (%) | Yield (%) | Source |

|---|---|---|---|

| 1-Methoxy-2-propanol/H₂O | 98.5 | 82 | |

| Ethyl acetate/hexane | 95.2 | 75 | |

| Methanol/H₂O | 93.8 | 68 |

The 1-methoxy-2-propanol system minimizes co-precipitation of deiodinated byproducts (<0.5%).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Singlet at δ 4.58 ppm (CH₂OH), multiplet at δ 6.92 ppm (aromatic H).

-

HPLC : Retention time 12.7 min (C18 column, 0.1% TFA in H₂O/MeOH).

-

Melting point : 206–211°C (uncorrected), consistent with triiodo-aromatic structures.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-amino-2,4,6-triiodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove iodine atoms or convert the amino group to other functional groups.

Substitution: It can participate in substitution reactions where iodine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products:

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of deiodinated derivatives or conversion of amino groups to other functional groups.

Substitution: Formation of compounds with different halogen atoms or other substituents.

Scientific Research Applications

Chemistry: : (3-amino-2,4,6-triiodophenyl)methanol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : It is explored for its use in diagnostic imaging and as a contrast agent due to its high iodine content.

Industry: : The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-amino-2,4,6-triiodophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound can enhance its binding affinity to specific targets, leading to various biological effects. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-amino-2,4,6-triiodophenyl)methanol with structurally related iodine-containing compounds:

Key Differences and Implications

Iopanoic acid’s carboxyl group enables salt formation (e.g., sodium salts), critical for oral administration in diagnostic imaging . DHOG’s triglyceride structure facilitates lipid emulsion formulations, prolonging circulation time for vascular imaging .

Thermal Properties: Iopanoic acid and lobenzamic acid exhibit well-defined melting points (155–156.5°C and 133–134.5°C, respectively), reflecting their crystalline purity, whereas the target compound’s melting point is unreported, suggesting it may serve primarily as a synthetic intermediate .

Applications: The target compound is a precursor in synthesizing DHOG, a key component of Fenestra® contrast agents used in preclinical small-animal imaging . Iopanoic acid is FDA-approved for human use, highlighting the importance of carboxyl groups in clinical formulations . Lobenzamic acid’s methyl ester and benzoyl groups optimize stability and radiopacity for specific radiographic applications .

Q & A

Q. What are the common synthetic routes for (3-amino-2,4,6-triiodophenyl)methanol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation or substitution reactions on precursor aromatic compounds. For example, bromination of methoxybenzyl alcohols (analogous to methods in ) can introduce iodine atoms via electrophilic substitution. Reduction of carbonyl intermediates using agents like DIBAL-H (e.g., -70°C in THF, as in ) is critical for generating the methanol group. Purification often employs recrystallization from methanol or precipitation as morpholine salts (). To optimize purity, monitor reaction progress via TLC and use column chromatography for intermediates ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons, -NH2, and -OH groups) and carbon backbone. Compare shifts to structurally similar compounds (e.g., report δ = 1.31 ppm for tert-butyl groups in analogous triazine derivatives).

- IR Spectroscopy : Confirm functional groups (e.g., O-H stretch ~3200–3600 cm⁻¹, N-H bend ~1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture or oxidizing agents. Sodium bisulfite can be added to solutions to prevent oxidation (). Pre-use stability testing via HPLC is recommended for long-term storage.

Advanced Research Questions

Q. How can this compound be functionalized for targeted imaging applications?

- Methodological Answer : The amino group enables conjugation with targeting moieties (e.g., peptides, antibodies) via carbodiimide-mediated coupling. For preclinical imaging (e.g., Fenestra® VC/LC contrast agents ), formulate the compound into oil-in-water emulsions with pegylated lipids. Assess targeting efficacy using SPECT/CT or MRI in murine models, tracking iodine content via ICP-MS.

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

- Methodological Answer : Discrepancies may arise from steric hindrance by iodine substituents or solvent polarity effects. Systematic studies should:

- Vary solvents (polar aprotic vs. protic) and nucleophiles (e.g., thiols vs. amines).

- Use DFT calculations to model transition states (refer to halogenated aryl systems in ).

- Compare kinetic data (e.g., Arrhenius plots) under controlled conditions.

Q. What methodologies evaluate the pharmacokinetics of this compound in vivo?

- Methodological Answer :

- Biodistribution : Administer radiolabeled (e.g., 125I) compound intravenously; harvest organs at timed intervals and quantify radioactivity ().

- Metabolic Stability : Incubate with liver microsomes; analyze metabolites via LC-MS/MS.

- Clearance Rates : Fit plasma concentration-time curves to compartmental models (e.g., two-compartment).

Data Contradiction Analysis

Q. How to address conflicting reports on the aqueous solubility of this compound?

- Methodological Answer : Apparent contradictions may stem from pH-dependent solubility or polymorphic forms. To resolve:

- Measure solubility in buffered solutions (pH 2–12) using nephelometry.

- Characterize crystalline vs. amorphous forms via XRD and DSC.

- Cross-validate with computational solubility prediction tools (e.g., COSMO-RS).

Methodological Tables

| Application | Key Methodology | Relevant Evidence |

|---|---|---|

| Synthesis | Bromination → Reduction → Recrystallization | |

| Contrast Agent Formulation | Emulsification with pegylated lipids; in vivo imaging validation | |

| Reactivity Studies | Solvent/nucleophile screening; DFT modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.